molecular formula C18H13N7 B2757082 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900884-04-0

2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2757082
CAS No.: 900884-04-0
M. Wt: 327.351
InChI Key: JLYGNRSSTOSOED-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolo-pyrimidine family. This scaffold is characterized by fused pyrazole, triazole, and pyrimidine rings, which confer unique electronic and steric properties. The compound features a pyridin-3-yl group at position 2 and an ortho-methyl-substituted phenyl (o-tolyl) group at position 5. Such substitutions are critical for modulating biological activity, particularly in targeting kinases and adenosine receptors.

Properties

IUPAC Name

10-(2-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c1-12-5-2-3-7-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-4-8-19-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGNRSSTOSOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis may involve the use of palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique scaffold comprising pyrazole, triazole, and pyrimidine rings. The synthesis typically involves multi-step reactions that may include the formation of intermediates through condensation and cyclization processes. For instance, one synthetic route involves refluxing specific precursors with reagents like phosphorus oxychloride to yield the desired product .

Anticancer Properties

One of the most significant applications of this compound is its role as an anticancer agent. Research indicates that it exhibits substantial cytotoxic effects against various cancer cell lines by targeting cyclin-dependent kinase 2 (CDK2). This interaction leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for targeted cancer therapy .

The compound has shown efficacy against cervical and breast cancer cell lines, with studies demonstrating its ability to inhibit key signaling pathways involving epidermal growth factor receptor (EGFR) and protein kinase B (Akt). For example, one study reported that the compound inhibited the activation of these proteins at concentrations as low as 7 µM .

Kinase Inhibition

In addition to its anticancer properties, 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been identified as a potent inhibitor of various kinases. Its selective action on A2A adenosine receptors suggests potential applications in treating conditions such as inflammation and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

  • Cytotoxicity Studies : A series of experiments evaluated its cytotoxic effects on multiple cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity. For instance, compounds derived from this scaffold showed varying levels of activity against HeLa and HCC1937 cells .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound's antitumor activity is linked to its ability to inhibit tubulin polymerization, a critical process for cell division. This finding aligns with other studies that emphasize the importance of structural variations in enhancing biological efficacy .
Cell Line IC50 (µM) Mechanism Reference
HeLa7Inhibition of EGFR activation
HCC193711Inhibition of CDK2
MCF-7VariesInhibition of tubulin polymerization

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Substituents (Positions 2 and 7) Biological Target Key Activities/Data Reference
Target Compound 2-(pyridin-3-yl), 7-(o-tolyl) Kinases, A2AAR Anticancer (inferred), receptor antagonism
SCH-442416 2-(furyl), 7-[3-(4-methoxyphenyl)propyl] A2AAR High selectivity (Ki = 0.048 nM)
7-(4-Bromophenyl)-9-(pyridin-4-yl) derivative 7-(4-bromophenyl), 9-(pyridin-4-yl) Anticancer targets IC50 = 0.5–2.0 µM (tumor cells)
Compound 18a () 9-(4-fluorophenyl), 7-(4-nitrophenyl) Antimicrobial 90% inhibition (rice pathogen, 50 mg/L)
SCH-58261 2-(furyl), 7-(2-phenylethyl) A2AAR Moderate affinity (Ki = 15 nM)

Key Comparative Insights

  • Substituent Effects on Receptor Binding: Ortho vs. Para Substitutions: The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., SCH-442416’s 4-methoxyphenylpropyl group). Para-substituted derivatives often exhibit enhanced A2AAR selectivity due to optimized hydrogen bonding with residues in the receptor’s hydrophobic pocket . Heteroaromatic Moieties: The pyridin-3-yl group may enhance π-π stacking interactions in kinase binding compared to furan-based derivatives (e.g., SCH-442416), which prioritize adenosine receptor affinity .
  • Biological Activity Trends :

    • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl in ) show potent antiproliferative effects (IC50 < 2 µM), whereas alkyl/aryl substitutions (e.g., phenethyl in SCH-58261) correlate with reduced kinase inhibition but improved receptor antagonism .
    • A2AAR Selectivity : Methoxy and hydroxy groups at the para position (e.g., SCH-442416) significantly boost A2AAR affinity and selectivity over A1/A3 subtypes, while ortho-substituted analogs may prioritize steric-driven kinase interactions .
  • Physicochemical Properties :

    • Melting Points : Nitro- and halophenyl-substituted derivatives (e.g., Compound 18a, mp > 300°C) exhibit higher thermal stability than alkylated analogs (e.g., SCH-442416, mp ~160°C), suggesting stronger intermolecular forces .
    • Solubility : Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., tert-butyl in ) enhance membrane permeability .

Biological Activity

2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines known for their anticancer properties and interactions with various molecular targets.

Chemical Structure

The structure of 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be represented as follows:

C16H14N6\text{C}_{16}\text{H}_{14}\text{N}_6

This compound features a pyridine ring and a pyrazolo-triazole framework that contributes to its biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research indicates that it inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound may induce cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways involved are still under investigation but are believed to include modulation of signaling pathways related to cell proliferation and survival.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50 values range from 45 to 97 nM.
    • HCT-116 (colon cancer) : IC50 values range from 6 to 99 nM.
    • HepG-2 (liver cancer) : IC50 values range from 48 to 90 nM .

These findings suggest that the compound exhibits potent anticancer activity comparable to or better than established chemotherapeutic agents like sorafenib.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of CDK2 : This leads to disruption in the cell cycle progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various apoptotic pathways .

Case Studies

Recent studies have explored the efficacy and safety profile of this compound:

  • In Vitro Studies : A study evaluated the effects of the compound on several cancer cell lines and reported a dose-dependent inhibition of cell growth and induction of apoptosis .
  • In Vivo Studies : Preliminary animal studies suggested that the compound could reduce tumor size without significant toxicity to normal tissues .

Data Summary

Cell Line IC50 (nM) Mechanism
MCF-745 - 97CDK2 inhibition
HCT-1166 - 99Apoptosis induction
HepG-248 - 90Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for preparing 2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and alkylation. Key approaches include:

  • Alkylation with K₂CO₃/DMF : Reacting pyrazolo-triazolo-pyrimidine precursors with alkyl/aryl halides in anhydrous DMF under reflux, yielding regioselective N7- or N8-substituted derivatives. For example, alkylation of pyrimidine intermediates with 2-(pyridin-3-yl) and o-tolyl groups can achieve the target structure .
  • NaH-mediated alkylation : Using sodium hydride in DMF to favor N7-alkylation over N8, reducing regioisomer formation (3:1 ratio reported for similar compounds) .

Q. Table 1: Comparison of Synthetic Methods

MethodBase/SolventRegioselectivity (N7:N8)Yield RangeKey Reference
K₂CO₃/DMFK₂CO₃, DMF3:166–77%
NaH/DMFNaH, DMF>9:170–80%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.4–8.6 ppm for pyridinyl and o-tolyl groups) and carbon backbone. For example, pyrimidine-H2 appears as a singlet at δ 8.50 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1620 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 669 for a derivative with a glucopyranosyl group) .
  • Elemental Analysis : Validates purity (e.g., C, H, N content within 0.1% of calculated values) .

Advanced Research Questions

Q. How can regioselectivity be controlled during N-alkylation of the pyrazolo-triazolo-pyrimidine core?

Methodological Answer: Regioselectivity depends on:

  • Base Choice : K₂CO₃ promotes moderate selectivity (3:1 N7:N8), while NaH strongly favors N7-alkylation (>9:1) by deprotonating the more acidic N7 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing N7 reactivity.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions, improving regiochemical purity .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test adenosine A₂A receptor antagonism (analogous to Preladenant, a related pyrazolo-triazolo-pyrimidine derivative) using radioligand binding assays with [³H]SCH58261 .
  • Cell-Based Assays : Measure cAMP modulation in HEK293 cells transfected with A₂A receptors.
  • Structural-Activity Relationship (SAR) : Introduce substituents (e.g., o-tolyl, pyridinyl) to assess steric/electronic effects on binding affinity .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproduce Conditions : Verify solvent purity, reaction time, and temperature (e.g., yields vary between 66% and 77% for similar compounds due to minor procedural differences) .
  • Analytical Cross-Validation : Use HPLC-MS to confirm purity (>95%) and rule out byproducts.
  • Crystallography : Resolve ambiguities in NMR assignments via single-crystal X-ray diffraction (e.g., monoclinic P2₁/c symmetry confirmed for a related compound) .

Q. What computational methods support the design of derivatives with enhanced stability or activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., A₂A receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • Pharmacokinetic Modeling : Predict metabolic stability (e.g., CYP450 interactions) with ADMET software .

Q. How can researchers resolve discrepancies in melting points or solubility data?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Accurately measure melting points (e.g., >300°C for crystalline derivatives) and detect polymorphs .
  • Solubility Screening : Test in DMSO, PBS, and simulated gastric fluid. For low solubility, consider prodrug strategies (e.g., glucopyranosyl conjugation improves aqueous solubility) .

Q. What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Flow Chemistry : Use continuous reactors to maintain precise temperature/residence time control.
  • Catalyst Optimization : Replace K₂CO₃ with recyclable catalysts (e.g., polymer-supported bases) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via in-line FTIR or Raman spectroscopy .

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